molecular formula C9H7F2NO B1505526 6-(Difluoromethoxy)-1H-indole CAS No. 200207-21-2

6-(Difluoromethoxy)-1H-indole

Cat. No. B1505526
M. Wt: 183.15 g/mol
InChI Key: GLMKRIMDLCUPLU-UHFFFAOYSA-N
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Patent
US09434724B2

Procedure details

Prepared as for 5-(difluoromethoxy)-1H-indole-3-carboxylic acid (Example 6) starting with 6-difluoromethoxyindole (WO 97/45408 A1). MS (m/e) 227.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)O[C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[C:13]([OH:15])=[O:14].[F:17][CH:18]([F:29])[O:19]C1C=C2C(C=CN2)=CC=1>>[F:17][CH:18]([F:29])[O:19][C:12]1[CH:11]=[C:10]2[C:6]([C:7]([C:13]([OH:15])=[O:14])=[CH:8][NH:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC=1C=C2C(=CNC2=CC1)C(=O)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C2C=CNC2=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C2C(=CNC2=C1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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